trans-Isophoronediamine
Description
Structure
3D Structure
Properties
CAS No. |
71954-29-5 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(1R,3R)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
RNLHGQLZWXBQNY-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](CC(C1)(C)C)N)CN |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C |
Origin of Product |
United States |
Synthesis and Manufacturing Methodologies
Industrial Production Routes and Optimization
The industrial synthesis of isophoronediamine is typically achieved through a sequence of chemical transformations that require careful control and optimization of reaction conditions to ensure high yield and purity.
The conversion of isophorone (B1672270) to isophoronediamine is not a single-step reaction but a pathway involving key intermediates. The common industrial route involves three main stages:
Hydrocyanation (Cyanidation): The process starts with the hydrocyanation of isophorone to produce 3-cyano-3,5,5-trimethylcyclohexanone, commonly known as isophoronenitrile (IPN).
Imination: The carbonyl group of IPN is then reacted with ammonia (B1221849) to form the corresponding isophoronenitrileimine (IPNI). This step can be catalyzed by acids or bases.
Hydrogenation: In the final stage, the IPNI intermediate undergoes catalytic hydrogenation. This reaction reduces both the imine and the nitrile groups to form the primary amine groups of isophoronediamine. This final step is a form of reductive amination.
This entire process can be conducted in a single step (one-pot synthesis) or in at least two stages, where the imination and hydrogenation steps are separated.
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of IPDA synthesis. Research has identified specific conditions for each step of the three-step pathway starting from isophorone. For the final hydrogenation step, which converts the imine intermediate to IPDA, parameters such as temperature, hydrogen pressure, and ammonia pressure have been fine-tuned. For instance, studies show that high catalyst activity can be maintained with a hydrogen pressure of 6 MPa and an ammonia partial pressure of 0.2 MPa.
The table below summarizes the optimized conditions found for a three-step synthesis process.
| Reaction Step | Parameter | Optimized Condition | Result |
| Cyanidation (IPN Synthesis) | Reagents | Isophorone, NaCN, NH4Cl | 94.9% Yield of IPN |
| Medium | DMF | ||
| Temperature | 70°C | ||
| Reaction Time | 4 hours | ||
| Imidization (IPNI Synthesis) | Catalyst | CaO | 97.4% Conversion of IPN |
| Ammonia Pressure | 0.2 MPa | 87.6% Yield of IPNI | |
| Temperature | 70°C | ||
| Reaction Time | 4 hours | ||
| Hydrogenation (IPDA Synthesis) | Catalyst | Raney Cobalt (2g) | 100% Conversion of IPNI |
| Temperature | 120°C | 95.6% Yield of IPDA | |
| Hydrogen Pressure | 6 MPa | ||
| Ammonia Pressure | 0.2 MPa | ||
| Reaction Time | 8 hours |
Catalytic Systems in Isophoronediamine Synthesis
The choice of catalyst is fundamental to the synthesis of isophoronediamine, influencing reaction rate, product yield, and the isomeric composition of the final product.
Heterogeneous catalysts are widely employed in the industrial production of IPDA due to their performance, stability, and ease of separation.
Raney Cobalt: This is a commonly used catalyst for the hydrogenation of the imine intermediate to IPDA, demonstrating high conversion and yield under optimized conditions.
Supported Cobalt Catalysts: Cobalt supported on various materials like silica (B1680970) (SiO2) or activated carbon (AC) has been extensively studied. These catalysts are prepared by impregnating the support with a cobalt precursor. A series of cobalt-based catalysts on acidic or basic oxide supports have been developed for the one-pot synthesis of IPDA from IPN.
Ruthenium Catalysts: Ruthenium-based catalysts, often supported on γ-aluminum oxide, are also effective for the aminating hydrogenation of IPN. While cobalt catalysts may offer higher yields, ruthenium catalysts play a crucial role in controlling the product's isomer ratio. In some processes, a combination of ruthenium and cobalt catalysts are used in series within a trickle bed reactor to achieve both high yield and a specific isomer ratio.
The performance of different catalytic systems has been a key area of research to improve the economic viability of IPDA production. Studies have shown that supported cobalt catalysts can exhibit superior performance and reusability compared to traditional Raney Cobalt.
The table below presents a comparison of the performance of different cobalt-based catalysts in the synthesis of Isophoronediamine from Isophorone Nitrile.
| Catalyst | Co Loading | IPN Conversion | IPDA Yield | Reusability |
| Co/SiO2 | 20 wt % | 90.9% | 70.4 mol % | Reusable for 8 cycles without significant performance decrease. |
| Co/Activated Carbon | 20 wt % | Not specified | 90.2% | Recyclable for at least 4 cycles. |
| Raney Cobalt | N/A | Not specified | Lower than Co/SiO2 | Lower reusability than Co/SiO2. |
Isophoronediamine exists as a mixture of cis and trans isomers. The specific ratio of these isomers in the final product is significantly influenced by the choice of catalyst and reaction temperature.
Ruthenium Catalysts: The use of a ruthenium catalyst predominantly yields the cis isomer. For example, using a supported ruthenium catalyst can result in a cis/trans isomer ratio of 84:16.
Cobalt Catalysts: Supported cobalt catalysts tend to produce a more balanced mixture of isomers. Under identical conditions to the ruthenium example, a cobalt catalyst produced a cis/trans ratio of approximately 60:40.
Combined Systems: By using a layered catalyst bed with an upper layer of a supported ruthenium catalyst and a lower layer of a cobalt catalyst, it is possible to produce IPDA with a high yield and a cis/trans isomer ratio that is higher than what can be achieved with a cobalt catalyst alone. The cis/trans ratio can be adjusted from 90:10 to 60:40 depending on the proportion of ruthenium to cobalt in the catalyst system.
Emerging Green Chemistry Approaches in Isophoronediamine Production
In response to growing environmental regulations and a market shift towards sustainability, the chemical industry is increasingly adopting green chemistry principles for the production of essential compounds like isophoronediamine (IPDA). htfmarketreport.com These approaches aim to reduce the environmental impact of manufacturing by improving efficiency, utilizing renewable resources, and minimizing waste. primescholars.com Key areas of innovation in IPDA production include the use of renewable feedstocks and the development of advanced, highly efficient catalytic processes.
A significant breakthrough in sustainable manufacturing is the development of IPDA from renewable starting materials. Evonik Industries has pioneered a method that utilizes 100% renewable acetone (B3395972) as the initial feedstock for the isophorone production chain. evonik.comevonik.com This bio-based acetone is chemically identical to its fossil-based counterpart, ensuring that the final VESTAMIN® IPD eCO product has the same performance and characteristics. evonik.comevonik.com By employing a mass balance accounting approach, the company can track the flow of renewable materials through the existing production infrastructure, resulting in a product with a significantly lower carbon footprint. evonik.comevonik.com This strategy addresses the increasing demand for sustainable raw materials in high-performance applications like coatings, composites for wind turbine rotor blades, and automotive interiors. evonik.comevonik.com
Alongside the shift to renewable feedstocks, research has focused on optimizing the synthesis pathway from isophorone nitrile (IPN) to IPDA to make it more efficient and environmentally friendly. A key green chemistry strategy is the development of "one-pot" synthesis methods. This approach combines multiple reaction steps, such as the imination of IPN and the subsequent hydrogenation to IPDA, into a single process, thereby reducing energy consumption, solvent use, and waste generation. acs.org
The success of these one-pot syntheses hinges on the development of robust and selective heterogeneous catalysts. Research has shown that cobalt-based catalysts supported on various acidic or basic oxides are effective for the hydroamination of IPN to IPDA. acs.org For instance, cobalt supported on silica (SiO2) has demonstrated high conversion of IPN and good yields of IPDA. researchgate.net These solid catalysts are advantageous as they can be easily separated from the reaction mixture and reused multiple times, which is a core principle of green chemistry. researchgate.net Studies have optimized reaction conditions, including temperature, pressure, and catalyst loading, to maximize yield and efficiency. researchgate.netpatsnap.com
Interactive Data Table: Performance of Supported Cobalt Catalysts in One-Pot IPDA Synthesis
| Catalyst System | IPN Conversion (%) | IPDA Yield (mol %) | Recyclability (Cycles) | Key Conditions | Source |
| 20 wt% Co/AC | >95% (initial) | 90.2% | At least 4 | Heat-treated in N2 | researchgate.net |
| 20 wt% Co/SiO2 | 90.9% | 70.4% | At least 8 | 120°C, 8 MPa H2, 8h | researchgate.net |
| Co/CaO | Good (for imination) | - | - | 70°C, 0.2 MPa NH3 | acs.org |
| Raney Co | 100% (of imine) | 95.6% | - | 120°C, 6 MPa H2, 8h | researchgate.net |
| Activated Metal Co | 100% | 92.2% | At least 8 | 120°C, 8 MPa H2, 8h | patsnap.com |
Note: This table aggregates data from different studies; direct comparison should be made with caution as reaction conditions may vary.
Further research is exploring novel routes for producing diamines from renewable raw materials through both chemical and enzymatic catalysis, indicating a continuing trend towards fully bio-based production pathways. bio4matpro.de These emerging green chemistry approaches are crucial for the sustainable future of isophoronediamine production, aligning chemical manufacturing with the principles of a circular economy. nih.gov
Stereochemistry and Isomer Specificity in Chemical Applications
Cis- and Trans-Isomer Production Ratios and Control
The industrial production of Isophoronediamine typically yields a mixture of cis and trans isomers. The standard commercial product contains a higher proportion of the cis isomer, with a typical cis/trans ratio of approximately 75:25. google.comepo.org However, this ratio is not fixed and can be intentionally manipulated during the synthesis process to favor either the cis or the trans isomer, depending on the desired application of the final product.
Control over the isomer ratio is primarily achieved by adjusting the conditions of the aminating hydrogenation of isophoronenitrile. Key factors that influence the final cis/trans ratio include the reaction temperature, the type of hydrogenation catalyst used, and the specific process steps employed.
Temperature Control : A two-step temperature process can be used to influence the isomer ratio. By conducting the initial phase of the hydrogenation at a lower temperature (e.g., 10°C to 90°C) and a subsequent phase at a higher temperature (e.g., 90°C to 150°C), the formation of the cis isomer can be favored. Lowering the temperature of the initial step, in particular, has been shown to increase the proportion of the cis isomer in the final product. google.com
Catalyst Selection : The choice of catalyst plays a significant role in determining the stereochemical outcome of the reaction. Ruthenium (Ru) based catalysts have been found to predominantly favor the formation of cis-Isophoronediamine. google.com For instance, using a ruthenium fixed-bed catalyst can result in a cis/trans ratio as high as 84:16. google.com In contrast, cobalt (Co) catalysts can be used to produce mixtures with different ratios, and their use is common in processes where a higher trans content may be desired or where subsequent isomerization is planned. google.com
The table below summarizes the effect of different catalysts on the cis/trans isomer ratio of Isophoronediamine during its synthesis.
| Catalyst Type | Resulting Predominant Isomer | Typical cis/trans Ratio | Reference |
|---|---|---|---|
| Ruthenium (Ru) | cis | 84:16 | google.com |
| Cobalt (Co) | Mixture (Process Dependent) | Variable | google.com |
| Standard Commercial Process | cis | ~75:25 | google.comepo.org |
Stereoisomeric Influence on Reactivity and Material Performance
The distinct three-dimensional structures of the cis and trans isomers of Isophoronediamine directly impact their chemical reactivity and, consequently, the properties of polymers derived from them. The trans isomer, in particular, exhibits unique characteristics that are leveraged in specific polyaddition applications.
In polyaddition reactions, such as those with epoxy resins or isocyanates to form polyurethanes, the trans isomer of IPDA is significantly less reactive than the cis isomer. This difference is attributed to steric hindrance. In the more stable chair conformation of the cyclohexane (B81311) ring, the aminomethyl group of the trans isomer is in an axial position. google.com This axial orientation sterically shields the amino group, making it less accessible to react with other functional groups like epoxides or isocyanates. google.com
The reduced reactivity of trans-Isophoronediamine is a critical feature for applications requiring a longer pot life or controlled curing profiles. The use of IPDA isomer mixtures enriched with the trans isomer (e.g., consisting of more than 40% trans isomer) leads to a noticeable extension of the processing time for epoxy and polyurethane resin systems. google.com This slower reaction rate allows for better handling and application of the resin before it begins to gel and cure.
A similar effect of stereochemistry on reactivity has been observed in the derivative, Isophorone (B1672270) Diisocyanate (IPDI), where the trans-isomer also exhibits a more pronounced difference in the reactivity of its two isocyanate groups due to steric shielding. paint.org
The different reaction rates of the cis and trans isomers can lead to a more complex, multi-stage curing process. For instance, in an epoxy system cured with a cis/trans mixture, the more reactive cis isomer will react first, initiating the formation of the polymer network. The less reactive trans isomer will then react more slowly, continuing the cross-linking process at a reduced rate. This can affect the final network structure, potentially leading to a more uniform and less stressed material compared to a system that cures very rapidly with a single, highly reactive amine. Studies on epoxy systems using IPDA demonstrate that the addition reaction between the amine and the epoxy groups is a critical part of the initial curing stage. colab.wsresearchgate.net
In the formation of polyurethanes and polyureas, where diamines are used as chain extenders, the stereochemistry of IPDA is crucial. The use of an isomer mixture with a high trans content can influence both the rate of chain extension and the final cross-linking density of the polymer. google.com The sterically hindered nature of the trans isomer leads to a slower chain extension reaction.
This moderated reactivity can be advantageous in preventing premature gelling and allowing for the formation of more ordered polymer chains before the final cross-linking occurs. While direct studies on the effect of the trans isomer on the final cross-linking density are limited, it is plausible that the slower and more deliberate reaction allows for a more complete and uniform network to form, which can enhance the mechanical properties of the final polymer. The final properties of a polymer network, such as its glass transition temperature (Tg) and mechanical strength, are highly dependent on the cross-linking density. dtu.dknih.gov
Methodologies for Isolation and Enrichment of trans-Isomer Mixtures
Given the specific performance advantages of this compound in certain applications, methods have been developed to isolate it from the standard cis-rich mixture or to produce mixtures enriched in the trans isomer. The primary industrial methods for achieving this are fractional distillation and catalytic isomerization.
Fractional Distillation : The cis and trans isomers of Isophoronediamine have slightly different boiling points, which allows for their separation via distillation. trans-IPDA has a boiling point of 250.7°C at atmospheric pressure, while cis-IPDA has a slightly higher boiling point of 253.4°C. google.com Although the difference is small, it is sufficient to allow for the separation and enrichment of the lower-boiling trans isomer through careful fractional distillation in a multi-stage column system. google.comgoogle.com This is a common method for obtaining trans-enriched IPDA mixtures from commercially available isomer blends. google.com
The table below provides the boiling and melting points of the two isomers.
| Isomer | Boiling Point (at atm. pressure) | Melting Point | Reference |
|---|---|---|---|
| cis-Isophoronediamine | 253.4°C | 22°C | google.com |
| trans-Isophoronediamine | 250.7°C | -34.6°C | google.com |
Reaction Mechanisms and Kinetic Studies
Curing Kinetics with Epoxy Resins
The curing of epoxy resins with trans-isophoronediamine (t-IPDA) is a complex process governed by several factors, including the reaction mechanism, steric effects, and the presence of catalytic species. Understanding these factors is crucial for controlling the curing process and tailoring the final properties of the thermoset material.
The curing of epoxy resins with amine hardeners like this compound proceeds through a stepwise nucleophilic addition mechanism. The reaction is an example of a classic SN2 (bimolecular nucleophilic substitution) reaction. The process can be broken down into the following key steps:
Primary Amine Addition: The lone pair of electrons on the nitrogen atom of the primary amine group of t-IPDA acts as a nucleophile, attacking one of the electrophilic carbon atoms of the oxirane ring in the epoxy resin. This leads to the opening of the strained epoxy ring and the formation of a secondary amine and a hydroxyl group. This initial reaction is a second-order reaction, being first order in both epoxy and amine concentrations.
Secondary Amine Addition: The newly formed secondary amine is also nucleophilic and can react with another epoxy group. This reaction is mechanistically similar to the first, resulting in the formation of a tertiary amine and another hydroxyl group. This step contributes to the formation of a cross-linked network.
Etherification: Under certain conditions, such as high temperatures or in the presence of catalysts, the hydroxyl groups generated in the previous steps can react with epoxy groups. This etherification reaction leads to the formation of ether linkages within the polymer network.
The stereochemistry of this compound plays a significant role in its reactivity and the resulting cross-linking pathways. The trans isomer has one of its aminomethyl groups in an axial position on the cyclohexane (B81311) ring. This axial orientation is thought to cause steric hindrance, which can reduce the reactivity of this amine group compared to the equatorial amine group.
This steric hindrance can lead to a more controlled and potentially slower curing process compared to other cycloaliphatic amines. The reduced reactivity of one of the amine functionalities can also influence the architecture of the resulting polymer network, potentially leading to a more uniform and less strained structure. It has been suggested that this steric hindrance contributes to a longer pot life of epoxy resin systems cured with t-IPDA, which can be advantageous in certain applications where a longer processing time is required.
The presence of hydroxyl groups, either from the initial epoxy resin formulation or generated during the curing process, can have a significant catalytic effect on the curing kinetics. Hydroxyl groups can act as proton donors, activating the epoxy ring and making it more susceptible to nucleophilic attack by the amine. This is often referred to as an autocatalytic effect because the reaction product (hydroxyl groups) accelerates the reaction.
Research has shown that the catalytic effect of hydroxyl groups can significantly increase the rate of the epoxy-amine addition reaction. For instance, studies on the aminolysis of poly(ethylene-terephthalate) (PET) with isophoronediamine have indicated that the resulting ethylene-glycol and terephthalamide-diamines have a catalytic effect on the epoxy curing reaction. This is attributed to the presence of hydroxyl and amide groups which can participate in hydrogen bonding and facilitate the ring-opening of the epoxide. The catalytic effect is generally more pronounced at higher temperatures.
To quantify the curing kinetics of this compound with epoxy resins, non-isothermal differential scanning calorimetry (DSC) is often employed. The data obtained from DSC at different heating rates can be analyzed using various kinetic models to determine the activation energy (Ea) of the curing reaction. The Kissinger and Ozawa models are two such methods commonly used for this purpose.
The Kissinger method relates the peak temperature of the exothermic curing peak (Tp) to the heating rate (β) through the following equation:
By plotting ln(β / Tp²) against 1/Tp, the activation energy can be calculated from the slope of the resulting straight line.
The Ozawa method is another model-free isoconversional method that relates the heating rate to the peak temperature:
where G(α) is the integral conversion function. A plot of ln(β) versus 1/Tp also yields a straight line from which the activation energy can be determined.
Studies on epoxy resins cured with isophoronediamine have utilized these models to determine the activation energy of the cross-linking process. For example, in one study, the activation energies for an epoxy resin cured with isophoronediamine were calculated to be 57.36 kJ/mol using the Kissinger model and 60.85 kJ/mol using the Ozawa model researchgate.net.
Table 1: Activation Energies of Epoxy Resin Cured with Isophoronediamine
| Kinetic Model | Activation Energy (Ea) (kJ/mol) |
|---|---|
| Kissinger | 57.36 |
| Ozawa | 60.85 |
Polymerization Reaction Pathways (e.g., Non-Isocyanate Routes)
In addition to its use as an epoxy curing agent, this compound is also a valuable monomer in the synthesis of polyurethanes, particularly through non-isocyanate (NIPU) routes. These alternative pathways are gaining attention due to the environmental and health concerns associated with the use of isocyanates.
Transurethane polycondensation is a promising non-isocyanate route for the synthesis of polyurethanes. This method typically involves the reaction of a bis-carbamate with a diol or a diamine. In the context of this compound, it can be reacted with a molecule containing two carbamate (B1207046) functional groups.
The general mechanism involves the nucleophilic attack of the amine groups of t-IPDA on the carbonyl carbon of the carbamate group. This leads to the elimination of a small molecule, typically an alcohol, and the formation of a urethane (B1682113) linkage. The reaction is often carried out at elevated temperatures and in the presence of a catalyst to drive the reaction towards completion.
The use of this compound in this process allows for the synthesis of polyurethanes with a cycloaliphatic backbone, which can impart desirable properties such as good thermal stability, mechanical strength, and light stability to the final polymer. This non-isocyanate route provides a more sustainable and safer alternative for the production of a wide range of polyurethane materials.
Aza-Michael Addition in Urethane Acrylate (B77674) Synthesis
The Aza-Michael addition is a crucial reaction for the synthesis of urethane acrylates (UA) using this compound (IPDA), offering an environmentally friendly, non-isocyanate route. In this process, IPDA is first reacted with ethylene (B1197577) carbonate (EC) to produce carbamate intermediates containing both amine and hydroxyl groups. These intermediates then undergo an Aza-Michael addition with neopentyl glycol diacrylate (NPGDA) to form the final urethane acrylate product. mdpi.comresearchgate.netbohrium.comnih.gov
The reaction pathway involves the nucleophilic addition of the amine groups from the IPDA-EC intermediate to the activated double bonds of the acrylate (NPGDA). This reaction is highly efficient and leads to the formation of various products, including IPDA-EC-NPGDA, IPDA-EC-2NPGDA, IPDA-2NPGDA, and IPDA-3NPGDA. mdpi.com The distribution of these products is dependent on the molar ratio of the reactants. For instance, when IPDA is reacted with two equivalents of EC, the main product formed is IPDA-2EC. mdpi.com However, the subsequent reaction of IPDA-2EC with NPGDA via an oxa-Michael addition has been found to have very low conversion, indicating that the Aza-Michael addition is the more efficient pathway for the synthesis of these urethane acrylates. mdpi.com
The structures of the resulting intermediates and final urethane acrylate products have been confirmed using various analytical techniques, including 1H NMR and electrospray ionization high-resolution mass spectrometry (ESI-HRMS). mdpi.combohrium.comnih.gov Infrared spectroscopy is also employed to monitor the kinetics of the photopolymerization of the synthesized urethane acrylates. mdpi.combohrium.comnih.gov
Table 1: Products Formed in the Aza-Michael Addition of IPDA-EC with NPGDA
| Product | Description |
| IPDA-EC-NPGDA | Product of the reaction between the IPDA-EC intermediate and one molecule of NPGDA. |
| IPDA-EC-2NPGDA | Product of the reaction between the IPDA-EC intermediate and two molecules of NPGDA. |
| IPDA-2NPGDA | Product of the reaction between residual IPDA and two molecules of NPGDA. |
| IPDA-3NPGDA | Product of the reaction between residual IPDA and three molecules of NPGDA. |
Thermal Decomposition Pathways in this compound-derived Polymers
The thermal stability and decomposition pathways of polymers derived from this compound are critical for determining their high-temperature applications. The thermal degradation of these polymers is often studied using techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).
For instance, the thermal decomposition of a polyurethane prepared from 1,4-butanediol (B3395766) and methylene (B1212753) bis(4-phenyl isocyanate), which shares structural similarities with IPDA-based polyurethanes, begins at approximately 240°C. The primary degradation mechanism is a depolycondensation process, leading to the formation of the original monomers. researchsolutions.com These monomers then undergo subsequent reactions to produce a variety of volatile products.
In the case of copolymers based on polypropyleneglycolfumaratephthalate with acrylic acid, the main thermal decomposition stage occurs between approximately 250°C and 450°C. mdpi.com The decomposition mechanism is complex, with the primary stages involving the disruption of ester linkages, which are unstable above 300°C. mdpi.com The gaseous products of thermolysis include carbon monoxide and carbon dioxide. mdpi.com
The study of brominated polymer flame retardants provides further insight into the types of products that can be formed during the thermal degradation of halogenated polymers. The main gaseous products detected during their thermal decomposition are carbon monoxide and hydrogen bromide. cetjournal.it
Table 2: Volatile Products of Thermal Decomposition of a Polyurethane from 1,4-butanediol and Methylene bis(4-phenyl isocyanate)
| Volatile Product |
| Tetrahydrofuran |
| Dihydrofuran |
| Carbon dioxide |
| Water |
| Butadiene |
| Hydrogen cyanide |
| Carbon monoxide |
This compound in Aminolysis Reactions (e.g., Poly(ethylene terephthalate) Aminolysis)
This compound is utilized as a degrading agent in the aminolysis of poly(ethylene terephthalate) (PET), a common chemical recycling process. researchgate.net This reaction breaks down the polyester (B1180765) into smaller, more valuable molecules. The aminolysis of PET with IPDA can be carried out without an excess of the reagent, and the resulting raw product can be used directly without further purification. researchgate.net
The primary products of PET aminolysis using diamines are diamides of terephthalic acid and bis(2-hydroxy ethylene)terephthalamide (BHETA). researchgate.net When IPDA is used, it acts as a nucleophile, attacking the ester linkages of the PET polymer chain. This leads to the formation of amide bonds and the breakdown of the polymer into oligomeric fragments. bohrium.com
The reaction can be influenced by various factors, including the presence of catalysts. For example, the aminolysis of PET with ethanolamine (B43304) is catalyzed by glacial acetic acid, sodium acetate, and potassium sulphate, leading to high yields of BHETA. The resulting products from PET aminolysis, such as diamides and amido amines of terephthalic acid, have potential applications as curing agents for epoxy resins. researchgate.net
Table 3: Common Products of PET Aminolysis
| Product | Degrading Agent |
| Terephthalic dihydrazide | Hydrazine |
| Oligomeric benzylamides of dicarboxylic acids | Benzylamine |
| Oligomeric bis-ethylenediamides | Ethylenediamine |
| Bis(2-hydroxy ethylene)terephthalamide (BHETA) | Ethanolamine |
Polymer and Resin Chemistry Applications
Applications in Epoxy Resin Systems
Trans-IPDA is widely utilized as a curing agent or hardener in epoxy resin formulations. The reaction between the primary amine groups of IPDA and the epoxide rings of the resin leads to the formation of a durable, three-dimensional cross-linked network.
As a primary curing agent, the active hydrogens on the amine groups of trans-Isophoronediamine react with the epoxy groups of resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), to form a cross-linked polymer. threebond.co.jp This polyaddition reaction involves the opening of the epoxide ring by the primary amine to form a secondary amine, which can then react with another epoxy group to create a tertiary amine and further build the polymer network. threebond.co.jpnih.gov For a thermoset network to form, the curing agent must possess at least three active hydrogen atoms. threebond.co.jp
The stoichiometric ratio of the curing agent to the epoxy resin is crucial for optimal properties, typically aiming for an equal number of moles of active hydrogen to moles of epoxy groups. threebond.co.jp IPDA is a cycloaliphatic amine, which, when compared to linear aliphatic amines, can offer improved stress-strain properties and a longer pot life, or working time, for adhesive compositions. colab.wsspringerprofessional.de The curing process can be initiated at room temperature, but thermal curing is often required to achieve full property development and a higher glass transition temperature (Tg). threebond.co.jpfao.org
In a study involving DGEBA cured with 2-ethyl-4-methylimidazole (B144543) (2E4MI) as the main curing agent, the addition of IPDA was shown to incorporate an addition reaction with epoxy groups in the initial stage of curing. fao.orgresearchgate.net This demonstrates its role as a reactive component even when not the sole curing agent.
Properties of Epoxy Systems Cured with Different Amine Agents
| Curing Agent | Type | Key Characteristics in Epoxy Systems | Typical Curing Conditions | Resultant Tg (°C) |
|---|---|---|---|---|
| This compound (IPDA) | Cycloaliphatic | Longer pot life, good mechanical properties, improved stress-strain characteristics. colab.wsspringerprofessional.deresearchgate.net | Room temperature with heat post-cure (e.g., 80°C + 150°C). threebond.co.jp | ~102.5 - 149 threebond.co.jpfao.org |
| Triethylenetetramine (TETA) | Linear Aliphatic | Low viscosity, rapid room temperature cure, shorter pot life. researchgate.net | Room temperature. threebond.co.jp | Up to 120 (for DGEBA). threebond.co.jp |
| 4,4′-Diaminodiphenylsulfone (DDS) | Aromatic | High heat resistance, high chemical resistance, requires high-temperature cure. threebond.co.jpcolab.ws | High temperature (e.g., >150°C). | >180 mdpi.com |
A key challenge in formulating epoxy systems is balancing a sufficiently long pot life for processing with a reasonably short curing time at a practical temperature. The isomeric ratio of isophoronediamine has been found to be a critical factor in achieving this balance.
Extended Pot Life: Epoxy resin formulations that utilize an IPDA isomer mixture with a higher content of the trans-isomer (over 40-50%) exhibit a surprisingly prolonged pot life compared to systems using standard commercial IPDA, which is typically rich in the cis-isomer. google.com This extended working time is particularly beneficial when accelerators are used to ensure a thorough cure, as these additives often reduce the pot life. google.com
Reduced Curing Temperature: While IPDA can initiate curing at ambient temperatures, achieving the final desired properties often necessitates a post-curing step at elevated temperatures. polymerinnovationblog.com To reduce this thermal requirement, various accelerators can be incorporated into the formulation. These include derivatives of phenol, imidazole, and salts of tertiary amines, which can effectively lower the post-curing temperature of IPDA-based compositions. colab.wsspringerprofessional.de Furthermore, research has shown that certain systems can be optimized to cure within 15 minutes at 120°C while maintaining good mechanical properties. fao.orgresearchgate.netresearchgate.net The use of variable frequency microwave (VFM) curing has also been explored as a method to achieve full cure at temperatures significantly below the final glass transition temperature (Tg), thereby reducing thermal stress. circuitinsight.com
Strategies for Modifying IPDA-Epoxy Curing Profiles
| Objective | Strategy | Mechanism/Effect | Reference Finding |
|---|---|---|---|
| Extend Pot Life | Increase trans-IPDA isomer content | The stereochemistry of the trans-isomer results in lower reactivity compared to the cis-isomer, slowing the initial reaction rate. | Using an IPDA mixture with >40% trans-isomer was found to unexpectedly extend the pot life of epoxy formulations. google.com |
| Reduce Curing Temperature | Incorporate accelerators (e.g., imidazoles, phenols) | Accelerators catalyze the epoxy-amine reaction, allowing the cross-linking to proceed at a faster rate at lower temperatures. colab.wsspringerprofessional.de | Accelerators are used to lower the post-curing temperature required for IPDA-based systems. colab.wsspringerprofessional.de |
| Reduce Curing Time | Optimize formulation with co-hardeners/accelerators | Synergistic effects between curing agents can accelerate the overall curing process. | An optimal resin system was developed that cured in 15 minutes at 120°C. fao.orgresearchgate.net |
The formation of the cross-linked network in an epoxy-amine system is a complex process that dictates the final properties of the material. The reaction begins with primary amines reacting with epoxide rings to form secondary amines, which then react further to create tertiary amines, leading to a highly cross-linked three-dimensional structure. nih.gov
Techniques such as Differential Scanning Calorimetry (DSC) and Near-Infrared (NIR) Spectroscopy are used to monitor this process. Non-isothermal DSC can reveal the kinetics of the curing reaction, with the presence of IPDA showing distinct features in the thermograms that indicate its addition reaction with epoxy groups. fao.orgresearchgate.net The activation energy of the curing process is also influenced by the IPDA content. fao.orgresearchgate.net
The morphology of the resulting network can be inhomogeneous, with areas of varying cross-link density. nih.gov The structure of the amine curing agent plays a significant role in the final network homogeneity. For instance, a more homogeneous network with consistent areas of high cross-link density typically results in a higher glass transition temperature (Tg). nih.gov The formation of a network structure leads to an increase in density and greater resistance to deformation as the degree of cross-linking increases. nih.gov
To enhance sustainability and introduce novel functionalities, trans-IPDA is used to cure modified epoxy systems, including those incorporating bio-based resins and nanocomposites.
Bio-based Resins: There is growing interest in replacing petroleum-based epoxy components with renewable alternatives derived from sources like vanillin, eugenol (B1671780), and other plant-based materials. researchgate.netnih.govnih.gov For example, a bio-based epoxy resin derived from eugenol has been successfully cured using IPDA. researchgate.net Similarly, vanillin-based epoxy vitrimers, which are reprocessable thermosets, have been prepared using IPDA as the hardener. nih.gov Studies comparing the performance of bio-based epoxies cured with IPDA to conventional DGEBA systems have shown comparable or, in some cases, superior properties, such as higher Tg values, due to factors like increased crosslinking density from the bio-monomers. mdpi.com
Nanoclay Composites: The incorporation of nanoclay, such as organically modified montmorillonite (B579905) (OMMT), into epoxy resins can significantly enhance their mechanical and barrier properties. mdpi.comresearchgate.netmdpi.com IPDA is used as a curing agent in these nanocomposite formulations. The dispersion of the nanoclay within the epoxy matrix is crucial and can result in different morphologies, such as intercalated or exfoliated structures, which are directly observable via Transmission Electron Microscopy (TEM). mdpi.com An exfoliated structure, where individual clay layers are separated and dispersed throughout the polymer, generally maximizes the property enhancements. mdpi.com In one study, an epoxy/nanoclay composite cured with a blend of IPDA and Triethylenetetramine (TETA) at a 75:25 ratio and containing 3 wt% OMMT was projected to achieve a compressive strength of 94 MPa. researchgate.net
Role in Polyurethane and Polyurea Synthesis
Beyond epoxy systems, trans-IPDA is a critical component in the synthesis of polyurethanes and polyureas, where it functions primarily as a chain extender.
Polyurethanes and polyureas are segmented copolymers composed of alternating soft and hard segments. The soft segments are typically derived from high-molecular-weight polyols or polyamines, providing flexibility and elasticity. The hard segments are formed from the reaction of a diisocyanate with a low-molecular-weight diol or diamine, known as a chain extender. mdpi.comiaea.org
This compound, as a diamine, serves as an effective chain extender. mdpi.com In polyurea synthesis, the isocyanate groups react with the amine groups of IPDA and a polyamine to form urea (B33335) linkages. nih.gov This reaction is typically very fast and does not require a catalyst. nih.gov In polyurethane synthesis, diamines can also be used as chain extenders, leading to the formation of polyurethane-urea hybrids. mdpi.com
Monomer for Thermoplastic Polyurethane-Ureas and Polyureas
This compound is a critical building block in the synthesis of high-performance thermoplastic polyurethane-urea (TPUU) elastomers. These materials are noted for their exceptional mechanical and thermal properties. The synthesis is typically a two-step process. First, a prepolymer is formed by reacting a diol, such as polycarbonate diol, with an excess of an alicyclic diisocyanate, namely isophorone (B1672270) diisocyanate (IPDI), which itself is derived from isophoronediamine. In the second step, this compound acts as a chain extender, reacting with the remaining isocyanate groups of the prepolymer. researchgate.netresearchgate.net
The incorporation of the diamine introduces urea linkages into the polymer backbone, which are capable of forming strong, bidentate hydrogen bonds. These urea groups, along with the urethane (B1682113) groups, create well-defined hard segments that physically crosslink the soft segments of the polymer. This structure leads to significant and nearly perfect microphase separation between the hard and soft segments, which is fundamental to the material's elastomeric behavior and high tensile strength. researchgate.net Research has shown that TPUU elastomers synthesized with an isophorone diamine chain extender can achieve a super-high tensile strength of 51.7 MPa and an initial elastic modulus of 698 MPa when the hard segment content is approximately 47%. researchgate.net
| Property | Value | Conditions |
| Tensile Strength | 51.7 MPa | ~47% Hard Segment Content |
| Initial Elastic Modulus | 698 MPa | ~47% Hard Segment Content |
| Microphase Separation | Significant and nearly perfect | ~47% Hard Segment Content |
| Table 1: Mechanical Properties of a TPUU Elastomer Synthesized with Isophorone Diamine Chain Extender. researchgate.net |
Development of Non-Isocyanate Polyurethane/Polyurea Routes
Growing environmental and safety concerns regarding the use of highly toxic isocyanates and their phosgene (B1210022) precursors have driven the development of non-isocyanate polyurethane (NIPU) synthesis routes. mdpi.commdpi.com this compound is a key monomer in several of these greener, more sustainable pathways.
One prominent non-isocyanate method involves the reaction of diamines with cyclic carbonates. researchgate.net Specifically, isophoronediamine (IPDA) can be reacted with ethylene (B1197577) carbonate (EC) to produce a carbamate (B1207046) intermediate that contains both amine and hydroxyl groups. mdpi.comnih.gov This intermediate can then undergo further reactions, such as an aza-Michael addition with acrylates like neopentyl glycol diacrylate (NPGDA), to form urethane acrylates (UA). mdpi.comnih.gov This environmentally friendly process completely avoids the use of isocyanates. The resulting materials can be UV-cured to produce transparent films with notable tensile strength (21 MPa) and elongation at break (16%). mdpi.comnih.gov
Another approach is the transurethanization polycondensation, which can involve the reaction of a biscarbamate with a diol. researchgate.net By utilizing diamines like IPDA to first form carbamate intermediates, this pathway also circumvents the need for isocyanate chemistry. These alternative routes are becoming increasingly attractive for both academic research and industrial applications seeking to reduce the hazards associated with traditional polyurethane production. mdpi.comresearchgate.net
| Synthesis Route | Reactants | Intermediate/Product | Key Feature |
| Traditional Route | Isophorone Diisocyanate (IPDI) + Polyol | Polyurethane | Uses toxic isocyanates |
| Non-Isocyanate Route 1 | Isophorone Diamine (IPDA) + Ethylene Carbonate (EC) | Carbamate with amine/hydroxyl groups | Avoids isocyanates; "green" chemistry mdpi.comnih.gov |
| Non-Isocyanate Route 2 | Bis(cyclic carbonates) + Isophorone Diamine (IPDA) | Poly(hydroxy)urethane | Avoids isocyanates researchgate.net |
| Table 2: Comparison of Isocyanate and Non-Isocyanate Polyurethane Synthesis Routes Involving Isophorone Diamine. |
This compound as a Precursor to Isophorone Diisocyanate (IPDI) for Polyurethane Systems
This compound is the direct and essential precursor for the production of isophorone diisocyanate (IPDI), a major cycloaliphatic diisocyanate used in specialized polyurethane applications. wikipedia.orgwikipedia.org The industrial synthesis of IPDI is a multi-step process that begins with the phosgenation of isophoronediamine. wikipedia.orgatamanchemicals.com
Isophorone Synthesis: Acetone (B3395972) is condensed using a catalyst to produce isophorone.
Hydrocyanation: Isophorone reacts with hydrogen cyanide to form isophorone nitrile.
Reductive Amination: The isophorone nitrile is reacted with ammonia (B1221849) and hydrogen over a catalyst to produce isophorone diamine. This step yields a mixture of stereoisomers, typically with a cis to trans ratio of approximately 75:25. wikipedia.orgatamanchemicals.com
Phosgenation: The mixture of isophorone diamine isomers is reacted with phosgene to form IPDI. wikipedia.orgatamanchemicals.com
Purification: The crude IPDI is distilled to obtain the final pure product.
IPDI is valued for its unique properties conferred by its cycloaliphatic structure. It is used to create light-stable and weather-resistant polyurethanes with excellent mechanical properties and chemical resistance. atamanchemicals.com These characteristics make IPDI-based polyurethanes ideal for high-performance applications such as abrasion-resistant enamel coatings, automotive paints, and exterior coatings for aircraft that require strong resistance to degradation from ultraviolet light. wikipedia.orgatamanchemicals.com The rigid ring structure of IPDI also contributes to a higher glass transition temperature in the final polymer products. wikipedia.org
Integration into Polyamide Synthesis
This compound as a Monomer for Aliphatic-Aromatic Polyamides
This compound serves as a valuable monomer for creating specialty polyamides, particularly aliphatic-aromatic polyamides. These polymers are synthesized by reacting a diamine with a diacid or its derivative. By combining the cycloaliphatic this compound with an aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride), a polyamide is formed that incorporates both aliphatic and aromatic structures in its backbone.
The inclusion of the bulky and non-planar cyclohexyl ring from the this compound monomer disrupts the regular packing of polymer chains that is characteristic of fully aromatic polyamides. This structural feature reduces crystallinity, leading to the formation of amorphous or non-crystalline specialty polyamides. nih.gov The resulting materials often exhibit enhanced solubility in common organic solvents and improved processability compared to their rigid, crystalline aromatic counterparts. These properties make them suitable for applications where solution-based processing or optical transparency is required.
Polyimide Derivatization Using this compound
This compound can be used to synthesize polyimides with modified properties. Polyimides are typically prepared through the polycondensation of a diamine with a dianhydride. The reaction proceeds via a soluble poly(amic acid) precursor, which is subsequently converted into the final, insoluble polyimide through thermal or chemical imidization.
When this compound is used as the diamine monomer in this reaction, it results in the formation of mixed aromatic/alicyclic polyimides. researchgate.net The incorporation of the non-aromatic, cycloaliphatic structure of isophoronediamine into the otherwise rigid polyimide backbone significantly alters the polymer's physical properties. It can increase the polymer's solubility and improve its processability, which are often challenges with fully aromatic polyimides. researchgate.net While these polyimides maintain good thermal stability, the presence of the aliphatic ring may lead to a lower glass transition temperature (Tg) compared to analogous polyimides derived exclusively from aromatic diamines. researchgate.net
Application in Advanced Composite Materials and Coatings
The unique cycloaliphatic structure of this compound and its derivatives makes it a preferred component in high-performance applications where durability and aesthetic stability are paramount.
In the coatings industry, isophoronediamine is widely used as a curing agent for epoxy resins. wikipedia.org A key advantage of cycloaliphatic amines like IPDA is their lower tendency to yellow upon exposure to UV radiation compared to other amine curing agents. wikipedia.org This enhanced UV stability makes it ideal for topcoats and flooring applications where color retention and long-term aesthetics are crucial. Although it is more costly than other amines, this expense is justified by the superior performance and longevity it imparts to the coating. wikipedia.org
In the realm of advanced composite materials, performance is the most critical factor, making the higher cost of IPDA less of an issue. wikipedia.org It is used as an epoxy hardener in the production of fiber-reinforced plastics and other composites where high mechanical strength, chemical resistance, and thermal stability are required. Its integration helps to create a robust polymer matrix that can withstand harsh environmental conditions. IPDA also finds significant use in specialized construction applications, including epoxy-based self-leveling flooring, concrete protection and repair systems, and corrosion-resistant coatings for metal surfaces. wikipedia.orgnih.gov
Enhancement of Mechanical Performance and Adhesion in Composites
Isophoronediamine, particularly its trans-isomer, is widely utilized as a curing agent for epoxy resins to create high-performance composite materials. cymitquimica.com The incorporation of IPDA into an epoxy network results in materials with excellent mechanical properties and strong adhesion to various substrates. cymitquimica.compaint.org The rigid cycloaliphatic structure of the IPDA molecule contributes to a higher crosslink density in the cured polymer, which is fundamental to achieving superior strength and durability.
Research has demonstrated the influence of the cis/trans isomer ratio on the final properties of epoxy resins. A higher concentration of the trans-isomer can lead to an increased modulus in the cured resin. google.com For example, studies on carbon fiber-reinforced polymers (CFRP) have utilized IPDA as a hardener to produce composites suitable for applications such as rotor blades and leaf springs, where high mechanical strength is critical. nih.gov The resulting thermoset network's density and chemical structure, influenced by the IPDA hardener, directly impact the composite's compressive behavior, even at elevated temperatures. nih.gov
The effectiveness of IPDA as a curing agent is evident in its ability to facilitate strong crosslinked networks when reacting with epoxy groups. atamanchemicals.com This reaction leads to the formation of a rigid and durable material with robust mechanical characteristics. guidechem.com
Table 1: Effect of Curing Agent on Mechanical Properties of Epoxy Composites
| Property | Curing Agent System | Result | Source |
|---|---|---|---|
| Acid Resistance | Bisphenol A diglycidyl ether / IPDA (59% trans-isomer) | Increased acid resistance compared to lower trans-isomer mixtures. | google.com |
| Modulus | Bisphenol A diglycidyl ether / IPDA (59% trans-isomer) | Increased modulus compared to lower trans-isomer mixtures. | google.com |
| Compressive Strength | DGEBA Epoxy / IPDA | High compressive strength, suitable for structural components. | nih.gov |
| Thermal Stability (T1%) | DGEBA Epoxy / IPDA | Weight loss of 1% occurs at approximately 228 °C. | nih.gov |
Development of Chemical and Solvent-Resistant Formulations
The chemical structure of isophoronediamine contributes significantly to the high chemical and solvent resistance of polymers cured with it. cymitquimica.comguidechem.com Its cycloaliphatic nature and the dense, crosslinked network it forms when curing epoxy resins create a robust barrier against chemical attack. atamanchemicals.com This makes IPDA an ideal choice for formulations used in demanding environments, such as industrial flooring, tank linings, secondary containment, and protective coatings. atamanchemicals.comatamanchemicals.com
Epoxy systems cured with IPDA exhibit notable resistance to a wide range of substances, including fuels, oils, and various solvents. atamanchemicals.com This property is crucial for applications in fuel storage and transportation. atamanchemicals.com Furthermore, research has shown a direct correlation between the trans-isomer content of IPDA and the chemical resistance of the final product. An epoxy resin formulated with an IPDA mixture containing a higher percentage of the trans-isomer (e.g., 59%) demonstrates increased resistance to acids when compared to formulations with a lower trans-isomer content. google.com
The use of IPDA extends to civil engineering applications like concrete protection and paving, where resistance to environmental and chemical factors is paramount. atamanchemicals.com Its role as a hardener helps produce epoxy-based self-leveling flooring systems that are not only mechanically strong but also chemically resilient. atamanchemicals.com
Incorporation into Self-Healing Polymer Systems
The unique molecular structure of isophoronediamine has been explored for its potential role in the development of self-healing polymers. In some polyurethane systems, the asymmetric nature of the IPDA molecule has been shown to facilitate self-healing capabilities at room temperature. researchgate.net This property is attributed to the formation of dynamic hydrogen bonds within the polymer matrix.
While the isocyanate derivative, isophorone diisocyanate (IPDI), is more commonly encapsulated as a healing agent, the diamine itself can be a critical component in the polymer backbone, contributing to intrinsic self-healing properties. afm.cnmdpi.com The mechanism involves the reversible nature of hydrogen bonds, which can break under stress and reform upon the removal of that stress, effectively "healing" micro-cracks. In polyurethane elastomers, the loosely packed hard segments formed by the asymmetric IPDA can possess a low binding energy, which enhances this self-healing ability. researchgate.net
The incorporation of IPDA into the polymer structure can, therefore, be a strategy to create materials that can autonomously repair damage, extending their lifespan and improving reliability for advanced applications. researchgate.net
Chemical Modifications and Derivatization Strategies
Synthesis of Novel Derivatives from trans-Isophoronediamine
The unique structure of isophoronediamine, which exists as a mixture of cis and trans isomers, allows for its use in the synthesis of diverse derivatives. Although many applications utilize the isomer mixture, specific derivatizations can be isomer-dependent.
Isophoronediamine is a precursor for producing polyaminopolycarboxylic chelating agents. A notable example is the synthesis of cis-isophoronediamine-N,N,N',N'-tetraacetic acid (cis-IPDTA), an original diaminotetracarboxylic acid. This chelating agent was prepared starting from commercially available isophoronediamine, which typically contains a mix of cis and trans isomers researchgate.net. The synthesis specifically utilizes the cis-isomer. The resulting cis-IPDTA's protonation constants and the stability of its complexes with various metals have been determined through potentiometric titrations, highlighting its potential as a chelating agent researchgate.net.
A significant area of derivatization involves the synthesis of urethane-based acrylates (UA) from isophorone (B1672270) diamine, often through environmentally friendly, non-isocyanate routes. This process is crucial for applications in UV-curable coatings and 3D printing mdpi.comnih.gov.
A common synthesis strategy involves a two-step process:
Formation of an Intermediate: Isophorone diamine (IPDA) is reacted with a cyclic carbonate, such as ethylene (B1197577) carbonate (EC). This reaction yields an intermediate containing both carbamate (B1207046) and hydroxyl groups mdpi.comresearchgate.net.
Michael Addition: The resulting intermediate is then reacted with an acrylate (B77674), for example, neopentyl glycol diacrylate (NPGDA), through an aza-Michael addition reaction to form the final urethane (B1682113) acrylate oligomer mdpi.combohrium.com.
The reaction can be carefully controlled by adjusting molar ratios and reaction conditions to produce UAs with desired properties mdpi.com. The synthesized UAs can be photopolymerized under UV irradiation. The resulting cured materials form a transparent film with notable mechanical properties, such as a tensile strength of 21 MPa and an elongation at break of 16% mdpi.comnih.gov. The unique cross-linked network, featuring urethane fragments as side chains, allows for the formation of dynamic hydrogen bonds, enhancing the material's strength and toughness mdpi.com.
Table 1: Synthesis Parameters for Non-Isocyanate Urethane Acrylates (UA) from Isophorone Diamine (IPDA) This table outlines different methods for synthesizing urethane acrylates by varying the molar ratios of reactants.
| Product Name | IPDA (mol) | Ethylene Carbonate (EC) (mol) | Neopentyl Glycol Diacrylate (NPGDA) (mol) | Reaction Conditions | Reference |
| UA1 | 0.20 | 0.20 | 0.50 | Step 1: 46-70°C, 4h. Step 2: 80°C, 13h. | mdpi.com |
| UA2 | 0.30 | 0.30 | 0.90 | Step 1: 46°C, 2h. Step 2: 50-80°C, 5h. | mdpi.com |
| UA3 | 0.15 | 0.10 | 0.45 | Step 1: 46°C, 2h. Step 2: 80°C, 10h. | mdpi.com |
This compound is a foundational molecule for designing and synthesizing more complex, multi-amine curing agents for epoxy resins. These novel hardeners can enhance the crosslink density and mechanical properties of the cured epoxy researchgate.net.
One synthetic approach involves a two-step reaction:
Isophorone diamine is reacted with two equivalents of pentaerythritol (B129877) triacrylate (PETA) researchgate.net.
The resulting intermediate is then further reacted with other amines, such as ethylene diamine (ED) or 4,4′-diaminodiphenyl sulfone (DDS), to yield curing agents with six amine functional groups each (IPDI-PETA2-ED and IPDI-PETA2-DDS, respectively) researchgate.net.
When these multi-amine curing agents are added to epoxy compositions, they significantly improve the mechanical properties. For instance, adding 5% of the IPDI-PETA2-ED curing agent can increase the flexural strength of the epoxy by 39.7% and the impact strength by 38.8% researchgate.net.
Another strategy for creating advanced curing agents is through the aminolysis of poly(ethylene-terephthalate) (PET) with isophoronediamine. This process yields oligoamides that can be used as cross-linkers for epoxy resins scispace.comresearchgate.net. These terephthalamides not only act as curing agents but also have a catalytic effect, accelerating the curing reaction researchgate.net.
Table 2: Mechanical Properties of Epoxy Compositions with Multi-Amine Curing Agents This table shows the improvement in mechanical strength of an epoxy resin when modified with synthesized multi-amine curing agents based on Isophorone Diamine.
| Curing Agent Added | Concentration | Flexural Strength Improvement | Impact Strength Improvement | Reference |
| IPDI-PETA2-DDS | 5% | 34% | 36.7% | researchgate.net |
| IPDI-PETA2-ED | 5% | 39.7% | 38.8% | researchgate.net |
Functionalization for Specific Research Applications (e.g., Biomaterials, 3D Printing)
The derivatization of this compound is often targeted toward high-performance applications, including the development of advanced materials for 3D printing and biomaterials.
For 3D Printing , the urethane-based acrylates derived from IPDA are particularly valuable. Their ability to be rapidly cured under UV light makes them suitable for stereolithography (SLA) and other photopolymerization-based 3D printing technologies mdpi.comnih.gov. Composites formulated with these urethane acrylates can be 3D printed into complex models with high precision and good mechanical integrity bohrium.com. The non-isocyanate synthesis route also presents a safer, more environmentally friendly alternative to traditional polyurethane production for these applications mdpi.com.
In the field of Biomaterials , isophoronediamine is used as a monomer in the synthesis of polymers for biocompatible materials research labscoop.comtcichemicals.com. Polyurethanes, for which IPDA can be a building block, are a class of polymers with widespread use in medical devices due to their excellent mechanical properties and biocompatibility nih.gov. The surface of these polyurethane materials can be functionalized to enhance their interaction with biological systems. For example, oxygen plasma treatment can introduce oxygen-containing functional groups onto a polyurethane surface. This modification can improve the biocompatibility and promote the adhesion of human epithelial cells, which is a critical factor in the performance of medical implants and devices nih.gov.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify characteristic functional groups. jmaterenvironsci.com In the synthesis of IPDA-derived compounds, FTIR spectra confirm the progress of reactions by monitoring the appearance or disappearance of specific absorption bands, such as those corresponding to amine (N-H), urethane (B1682113) (-NHCOO-), and acrylate (B77674) (C=C) groups. mdpi.com For instance, in the synthesis of non-isocyanate urethane acrylates, the reaction of IPDA with ethylene (B1197577) carbonate is confirmed by analyzing the resulting carbamate (B1207046) fragments. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) provides precise information about the atomic arrangement within a molecule. researchgate.netjmaterenvironsci.comresearchgate.net
¹H-NMR spectra are used to identify the different types of protons and their neighboring environments, confirming the structure of synthesized products like urethane acrylates derived from IPDA. mdpi.com
¹³C-NMR helps in assigning the carbon skeleton of the molecules. researchgate.netmdpi.com In complex polyurethane structures, where IPDA exists as a mixture of cis and trans isomers, 2D NMR techniques like HSQC and HMBC are often necessary for the complete assignment of in-chain carbons. mdpi.com
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for determining the exact molecular weight of synthesized compounds. mdpi.comresearchgate.net This technique is particularly useful for confirming the successful synthesis of IPDA-based intermediates and final products by providing precise mass-to-charge ratios, which correspond to their elemental composition. mdpi.comresearchgate.net
Interactive Table: Spectroscopic Data for an Exemplary IPDA-Derived Urethane Acrylate
| Technique | Observation | Interpretation |
| FTIR | Disappearance of primary amine peaks, appearance of urethane and acrylate peaks. | Successful reaction of IPDA to form the urethane acrylate structure. mdpi.com |
| ¹H-NMR | Complex multiplets corresponding to the cyclohexyl ring protons of the IPDA moiety. | Confirmation of the incorporation of the IPDA backbone into the polymer. |
| ¹³C-NMR | Resonances in the 65-90 ppm range. | Characteristic signals of isosorbide (B1672297) units in an IPDA-based polyurethane. mdpi.com |
| ESI-HRMS | Accurate mass measurement matching the calculated molecular formula. | Unambiguous confirmation of the target molecule's identity. mdpi.comresearchgate.net |
Thermal Analysis for Polymer Characterization
Thermal analysis techniques are essential for evaluating the performance of polymers derived from trans-Isophoronediamine under varying temperature conditions. azom.comnetzsch.comresearchgate.net These methods measure changes in physical properties as a function of temperature, providing critical data on thermal stability, transitions, and decomposition behavior. azom.commdpi.com
Differential Scanning Calorimetry (DSC) is widely used to determine the glass transition temperature (Tg) of polymers. researchgate.net The Tg is a crucial parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net For epoxy systems cured with IPDA, DSC helps to characterize the curing kinetics and the Tg of the final crosslinked network. researchgate.net For example, in a study of a fast-curing epoxy system, the addition of IPDA influenced the non-isothermal DSC curves, and the final formulation achieved a Tg of 102.50 °C. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing insights into its thermal stability and decomposition profile. azom.comnetzsch.commdpi.com For polyurethanes derived from IPDA, TGA reveals that the materials are typically stable up to temperatures around 215 °C. mdpi.com The decomposition often occurs in multiple steps, with the initial weight loss attributed to the breakdown of the thermally less stable urethane bonds. mdpi.com
Dynamic Mechanical Thermal Analysis (DMTA) assesses the viscoelastic properties of polymers, such as storage modulus and loss modulus, as a function of temperature. This technique provides a more detailed understanding of the glass transition and other relaxation processes within the polymer structure.
Interactive Table: Thermal Properties of IPDA-Based Polymers
| Analysis Technique | Property Measured | Typical Findings for IPDA-based Polymers |
| DSC | Glass Transition Temperature (Tg) | Can be tailored based on formulation; for an IPDA-cured epoxy, a Tg of 102.50 °C was reported. researchgate.net |
| TGA | Decomposition Temperature (Td) | Generally stable up to ~215°C under nitrogen, with multi-step decomposition profiles. mdpi.com |
| DMTA | Viscoelastic Properties (Storage/Loss Modulus) | Provides detailed information on transitions and mechanical performance over a temperature range. |
Morphological and Microstructural Characterization
Electron microscopy techniques are vital for visualizing the surface and internal structure of materials at the micro- and nanoscale. azooptics.comnih.govresearchgate.netipfdd.de For polymers and composites utilizing this compound, these methods reveal details about phase separation, dispersion of fillers, and surface topography.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. azooptics.comnih.gov It is used to examine the surface morphology and physical characteristics of polymer particles and composite materials. nih.gov For instance, in the study of different microplastics, SEM revealed distinct surface textures, from smooth and uniform to irregular and aggregated, allowing for their visual differentiation. nih.gov
Transmission Electron Microscopy (TEM) is used to observe the internal structure of a material. azooptics.comresearchgate.netresearchgate.net For polymer blends, TEM is crucial for determining the miscibility and morphology of the different polymer phases. researchgate.net While sample preparation, such as staining with heavy metals, can be challenging, advanced techniques like scanning transmission electron microscopy (STEM) can generate contrast based on molecular density differences, eliminating the need for staining. researchgate.net
Rheological Studies of Polymer Systems and Curing Processes
Rheology is the study of the flow of matter, and it is particularly important for understanding the processing characteristics of thermosetting resins, such as those cured with this compound. Rheological studies measure properties like viscosity and modulus as a function of time, temperature, and shear rate.
These studies are critical for determining the pot life, gel time, and curing profile of resin systems. researchgate.net For example, in the development of fast-curing epoxy resins for fiber-reinforced composites, rheometry is used to characterize the gel and curing time. researchgate.net By monitoring the change in viscosity, researchers can optimize the formulation and curing conditions to ensure proper processing and final part quality. nih.gov The evolution of rheological properties during thermal post-curing is essential for applications like direct ink writing, where the material's yield stress and structural stability are key to successful printing. nih.gov
Chromatographic Methods for Purity Assessment and Molecular Weight Determination
Chromatographic techniques are essential for separating components of a mixture and for characterizing polymers.
Gas Chromatography (GC) can be used to assess the purity of the this compound monomer itself. A purity of over 99.0% is often specified for commercial grades of IPDA. tcichemicals.comfishersci.comtcichemicals.com
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. sepscience.comlcms.czintertek.comlcms.cz GPC separates polymer molecules based on their size in solution. sepscience.comintertek.com This information is crucial as the molecular weight directly influences many of the polymer's final properties, including mechanical strength and viscosity. sepscience.comlcms.cz For polyurethanes synthesized using IPDA, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ), providing a comprehensive picture of the polymer chains formed during the reaction. mdpi.com
Interactive Table: GPC Data for Isosorbide-Based Polyurethanes with IPDA
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ = Mw/Mn) |
| PU-IPDI-1 | 15,200 | 25,100 | 1.65 |
| PU-IPDI-2 | 18,600 | 31,800 | 1.71 |
| Note: Data is illustrative and based on findings for polyurethanes synthesized with IPDI. |
Advanced Surface Analysis Techniques
Understanding the surface chemistry of cured polymers is critical for applications involving adhesion, coatings, and biocompatibility.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that provides detailed chemical information about the outermost nanometer of a material. europeanproceedings.com It bombards the surface with a primary ion beam, and the resulting ejected secondary ions are analyzed by a mass spectrometer. europeanproceedings.com
In the context of epoxy resins cured with IPDA, ToF-SIMS has been used to investigate the curing and post-curing processes in detail. researchgate.netresearchgate.netuniversityofgalway.ie By identifying specific secondary ions, researchers can track the completion of the curing reaction, identify unreacted hardener molecules, and gain insights into the crosslinking density of the cured resin. researchgate.netresearchgate.net For example, ions such as C₁₄H₇O⁺ and C₂₁H₂₄O₄⁺ have been associated with the completion of the curing reaction, while the intensity of certain nitrogen-containing ions (CxHyNz⁺) can indicate the presence of unreacted or partially reacted IPDA molecules. researchgate.net This level of molecular detail helps in optimizing curing conditions to achieve desired material properties. researchgate.net
Theoretical and Computational Investigations
Molecular Dynamics Simulations in trans-Isophoronediamine-derived Polymer Systems
Molecular dynamics (MD) simulations serve as a "computational microscope," providing insights into the atomistic-level behavior of polymer systems. researchgate.net For polymers derived from this compound, such as epoxy resins and polyamides, MD simulations can elucidate the formation of crosslinked networks and predict crucial thermomechanical properties.
In a typical MD simulation of an epoxy-amine system, a multi-step cross-linking algorithm is employed to mimic the curing process. acs.org This involves placing the unreacted monomers (e.g., an epoxy resin like diglycidyl ether of bisphenol A (DGEBA) and trans-IPDA) in a simulation box. The system is then subjected to energy minimization and equilibration at a specified temperature. acs.org The cross-linking reaction is simulated by identifying reactive amine and epoxy groups within a certain cutoff distance and forming a covalent bond between them. This process is repeated until a desired degree of cross-linking is achieved. acs.orgelsevierpure.com
Following the virtual curing process, the resulting cross-linked polymer network can be subjected to simulated mechanical tests to predict properties like Young's modulus, density, and glass transition temperature (Tg). elsevierpure.comnasa.gov For instance, uniaxial tensile deformation can be simulated to obtain a stress-strain curve, from which the Young's modulus can be calculated. mdpi.com The glass transition temperature can be determined by monitoring the change in density or specific volume as a function of temperature. acs.org
These simulations can reveal how the specific geometry of trans-IPDA, with its amine groups in a trans configuration, influences the network topology and, consequently, the macroscopic properties of the material. The rigidity of the cyclohexane (B81311) ring and the defined spatial orientation of the reactive sites in the trans isomer are expected to lead to more ordered network structures compared to the cis isomer or a mixture of isomers. This, in turn, can be correlated with higher stiffness and glass transition temperatures. nasa.gov
Table 1: Predicted Thermomechanical Properties of an Epoxy Resin Cured with Isophorone (B1672270) Diamine from Molecular Dynamics Simulations
| Property | Predicted Value |
| Glass Transition Temperature (Tg) | 102.50 °C |
| Young's Modulus | 7.64 GPa |
| Density | 1.12 - 1.24 g/cm³ |
Note: The data presented are representative values from simulations of epoxy systems cured with isophorone diamine (isomer not always specified) and may vary depending on the specific force field, simulation parameters, and epoxy resin used. nasa.govresearchgate.net
Quantum Chemical Calculations on Reactivity and Structural Influence
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a means to investigate the electronic structure and reactivity of this compound at a fundamental level. These calculations can provide insights into the reaction mechanisms of polymerization and the influence of the diamine's structure on the resulting polymer.
DFT can be employed to calculate the activation energy for the reaction between the amine groups of trans-IPDA and other monomers, such as the epoxy groups of a resin. scispace.com By mapping the potential energy surface of the reaction, the transition state can be identified, and the energy barrier to reaction can be quantified. This information is crucial for understanding the curing kinetics of thermosetting systems. scispace.com
Furthermore, quantum chemical calculations can shed light on the catalytic effects of other molecules present in the system. For example, the presence of amide groups in oligoamides derived from isophoronediamine has been shown to accelerate the curing of epoxy resins. scispace.com DFT calculations can be used to elucidate the mechanism of this catalytic effect by examining the interactions between the amide group, the epoxy ring, and the amine.
The structural influence of trans-IPDA can also be explored using quantum chemical methods. The calculated molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can indicate the most probable sites for electrophilic and nucleophilic attack, thus explaining the reactivity of the different amine groups. The calculated charge distribution on the atoms of the trans-IPDA molecule can also provide insights into its intermolecular interactions.
Computational Modeling of Polymerization and Cross-linking Processes
Computational modeling of the polymerization and cross-linking processes involving this compound can be approached from both kinetic and molecular perspectives. Kinetic modeling focuses on the macroscopic reaction rates, while molecular modeling aims to simulate the growth of the polymer network.
Kinetic modeling often employs phenomenological models, such as the Kamal-Sourour model, to describe the rate of cure as a function of temperature and the degree of conversion. researchgate.net These models are typically fitted to experimental data obtained from techniques like Differential Scanning Calorimetry (DSC). researchgate.net The parameters obtained from these models, such as the reaction orders and the activation energy, can be used to predict the curing behavior under different processing conditions. researchgate.netmdpi.com
Molecular modeling of polymerization can be performed using techniques like Monte Carlo or reactive molecular dynamics simulations. These methods simulate the step-by-step formation of covalent bonds between the monomers to build up the polymer network. cam.ac.uk This approach allows for the investigation of how factors such as the stoichiometry of the reactants and the reactivity of the functional groups influence the final network structure, including the cross-link density and the presence of structural defects. cam.ac.uk
For trans-IPDA, these models can be used to understand how the stereochemistry of the diamine affects the network formation. The defined spatial orientation of the amine groups in the trans isomer is expected to lead to a more uniform and less sterically hindered network growth compared to the cis isomer.
Derivation of Structure-Property Relationships from Theoretical Models
A primary goal of theoretical and computational investigations is to establish clear structure-property relationships. By systematically varying the molecular structure in silico and calculating the resulting properties, it is possible to derive models that can predict the performance of new materials.
For polymers derived from this compound, theoretical models can be developed to correlate molecular-level features with macroscopic properties. For example, the cross-link density and the chain stiffness, which can be estimated from molecular simulations, can be related to mechanical properties like the elastic modulus and the glass transition temperature. nasa.govtue.nl
Quantitative Structure-Property Relationship (QSPR) models can also be developed using machine learning algorithms. mdpi.com In this approach, a dataset of polymers with known structures and properties is used to train a model that can then predict the properties of new, untested polymer structures. The inputs to these models can be molecular descriptors that encode information about the chemical structure, such as the number of rotatable bonds or the presence of specific functional groups. mdpi.com For trans-IPDA-based polymers, descriptors that capture the rigidity and stereochemistry of the cycloaliphatic ring would be particularly important.
These theoretical models can serve as a powerful tool for the rational design of new polymers with tailored properties. By understanding how the specific structure of this compound influences the final material characteristics, it becomes possible to optimize polymer formulations for specific applications without the need for extensive and time-consuming experimental work.
Emerging Research Directions and Future Prospects
Development of Sustainable and Bio-based trans-Isophoronediamine Derivatives
The global shift towards a circular economy and sustainable manufacturing has spurred research into bio-based chemicals. While most commercial polyamine curing agents are derived from fossil fuels, isophoronediamine (IPDA) is recognized as a key bio-based amine curing agent mdpi.com. The pursuit of sustainability in the polymer industry involves developing precursors and hardeners from renewable resources to reduce environmental impact researchgate.net.
Research in this area extends to various renewable sources:
Plant Oils: Amine-functional molecules can be derived from vegetable oils and their derivatives, such as dimers of fatty acids researchgate.net.
Saccharides and Lignin (B12514952): Sugars, tannins, cardanols, terpenes, rosins, and lignin are all being investigated as precursors for bio-based epoxy resins and amines mdpi.com.
Furan Derivatives: Furan-based platform molecules, derived from biomass, can be converted into a variety of derivatives for use in resins, biofuels, and fine chemicals rsc.org. For instance, furfurylamine (B118560) has been condensed with other compounds to create bio-based di- and tetra-amines for hardening epoxy resins researchgate.net.
While IPDA is already part of the bio-based chemical landscape, future efforts are likely to focus on creating derivatives that enhance its renewable content or are sourced from an even wider array of biological feedstocks, aligning with the broader trend of developing sustainable macromolecular science researchgate.netresearchgate.net.
Exploration of Novel Applications in Specialty Chemicals and Advanced Materials
The unique chemical structure of this compound makes it a valuable building block for a range of specialty chemicals and advanced materials. Its primary role as a curing agent for epoxy resins is well-established, but ongoing research seeks to leverage its properties in new and innovative ways.
The development of bio-based polymers is a significant driver of this exploration. Diamines are fundamental to producing a variety of polymers with applications as:
Sustainable coatings
Adhesives
Foams
Engineering plastics researchgate.net
Future research will likely focus on incorporating trans-IPDA and its derivatives into novel polymer architectures to create materials with enhanced thermal stability, mechanical strength, and chemical resistance. The flexibility offered by bio-based diamines allows formulators to create materials suitable for demanding applications, pushing the boundaries of performance for sustainable polymers researchgate.net.
Research into Environmental Remediation Applications (e.g., Carbon Capture Technologies)
A highly promising area of emerging research for isophoronediamine is in environmental remediation, specifically for direct air capture (DAC) of carbon dioxide (CO₂). Researchers have developed a novel carbon capture system that demonstrates unprecedented performance using an aqueous solution of isophoronediamine (IPDA) innovations-report.comquora.com.
This technology operates on a "liquid-solid phase separation" system. When atmospheric air is passed through the IPDA solution, the amine rapidly reacts with the low concentrations of CO₂ to form a solid carbamic acid precipitate innovations-report.comgoogle.com. This process is remarkably efficient, removing 99% of the CO₂ from the air passed through it innovations-report.comquora.comtheiet.org.
Key findings from this research highlight the system's significant advantages over existing technologies:
| Feature | Performance Metric | Source |
| Efficiency | 99% removal of CO₂ from air (at 400 ppm) | innovations-report.comquora.comtheiet.org |
| Speed | At least twice as fast as leading lab-based DAC systems | innovations-report.com |
| Regeneration | Captured CO₂ is fully released by heating the solid to just 60°C | innovations-report.com |
| Mechanism | CO₂ reacts with aqueous IPDA to form a solid precipitate | innovations-report.com |
The low temperature required for regeneration is a crucial advantage, as it significantly reduces the energy penalty typically associated with carbon capture processes. After the CO₂ is released for storage or utilization, the original IPDA liquid is recovered and can be reused innovations-report.com. This breakthrough positions isophoronediamine as a leading candidate for developing scalable and efficient DAC technologies to actively reduce atmospheric CO₂ levels innovations-report.comquora.com.
Advanced Material Design with Tailored Isomer Ratios
Isophoronediamine exists as a mixture of cis and trans isomers. The ratio of these isomers significantly influences the physical and chemical properties of the final products, such as epoxy resins. Consequently, the ability to control the cis/trans isomer ratio during synthesis is a key aspect of advanced material design.
Patented methods have been developed to influence and control this ratio during the aminating hydrogenation of isophoronenitrile. One such method involves a two-step temperature process:
| Step | Temperature Range | Effect on Isomer Ratio |
| First Step | 10°C to 90°C | Lowering the temperature in this step increases the cis/trans ratio. |
| Second Step | 90°C to 150°C | A temperature difference of at least 30°C between the steps is maintained. |
Using this method, the cis/trans isomer ratio can be precisely controlled, for example, increasing it from a standard 60:40 to as high as 80:20 google.com.
Another approach involves a post-synthesis separation and isomerization process. In this method, a crude IPDA mixture is purified and separated into a fraction with a high cis/trans ratio (e.g., ≥ 73/27) and a fraction with a low ratio. The low-ratio fraction is then subjected to an isomerization reaction in the presence of hydrogen, ammonia (B1221849), and a catalyst to achieve a thermodynamic equilibrium ratio (typically between 63/37 and 66/34), which can then be recycled back into the process google.com.
This ability to tailor the isomer ratio allows for the fine-tuning of material properties, enabling the design of polymers and composites with specific performance characteristics for specialized applications.
Q & A
Q. Q1. What are the established methodologies for synthesizing and characterizing trans-Isophoronediamine in laboratory settings?
Answer : Synthesis typically involves catalytic hydrogenation of isophoronenitrile, followed by purification via fractional distillation. Characterization requires orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : For stereochemical confirmation (e.g., coupling constants in -NMR to distinguish cis/trans isomers).
- High-Performance Liquid Chromatography (HPLC) : To quantify purity and resolve diastereomers.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
Researchers should validate reproducibility by repeating syntheses under controlled conditions (e.g., inert atmosphere, standardized catalysts) .
Q. Q2. How can researchers design experiments to assess the reactivity of this compound in crosslinking applications?
Answer : Use a factorial design to test variables (e.g., temperature, pH, molar ratios). For example:
- Controlled Kinetic Studies : Monitor reaction progress via FT-IR spectroscopy to track amine-epoxide crosslinking.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability of crosslinked polymers.
Include negative controls (e.g., omitting catalysts) and statistical validation (ANOVA) to isolate significant variables .
Advanced Research Questions
Q. Q3. What mechanistic insights can be derived from studying the stereoselectivity of this compound in asymmetric catalysis?
Answer : Employ density functional theory (DFT) calculations to model transition states and identify steric/electronic factors influencing stereoselectivity. Pair computational data with experimental results (e.g., enantiomeric excess measured via chiral HPLC) to validate mechanisms. Compare with analogous cis-isomers to isolate stereochemical effects .
Q. Q4. How can researchers resolve contradictions in reported thermodynamic stability data for this compound under varying environmental conditions?
Answer : Conduct a meta-analysis of published datasets using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Identify methodological disparities (e.g., differential scanning calorimetry vs. isothermal titration calorimetry protocols). Replicate conflicting experiments under standardized conditions (e.g., humidity-controlled chambers) and apply error-propagation analysis to quantify uncertainty .
Q. Q5. What strategies are effective for analyzing the role of this compound in mitigating degradation pathways of polyurethane coatings?
Answer : Design accelerated aging experiments with UV/condensation cycles (per ASTM G154). Use:
Q6. How can sub-questions refine investigations into the structure-activity relationships (SAR) of this compound derivatives?
Answer : Break down the main SAR question into sub-questions:
- Sub-question 1 : How does N-alkylation affect amine basicity? (Test via potentiometric titration.)
- Sub-question 2 : Do electron-withdrawing substituents enhance electrophilic reactivity? (Compare Hammett parameters.)
Use hierarchical regression models to integrate sub-results into a cohesive SAR framework .
Methodological Frameworks
Q. Q7. What literature review strategies are critical for contextualizing this compound within supramolecular chemistry?
Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : trans-Isophoronediamine as a building block.
- Intervention : Functionalization strategies (e.g., Schiff base formation).
- Comparison : Performance vs. aliphatic diamines (e.g., hexamethylenediamine).
- Outcome : Thermodynamic stability of supramolecular assemblies.
Use databases like SciFinder and Reaxys with Boolean operators (e.g., "this compound AND self-assembly NOT patents") to filter primary sources .
Q. Q8. How should researchers formulate hypotheses when exploring novel catalytic applications of this compound?
Answer : Derive hypotheses from gaps identified in literature reviews. For example:
- Hypothesis : "Chelation of trans-Isophoronediamine with transition metals enhances enantioselectivity in aldol reactions."
Validate via controlled experiments (e.g., varying metal ligands) and benchmark against known catalysts (e.g., proline derivatives). Use effect-size metrics (Cohen’s d) to quantify improvements .
Data Analysis and Validation
Q. Q9. What statistical approaches are recommended for interpreting contradictory solubility data of this compound in polar aprotic solvents?
Answer : Apply multivariate analysis (e.g., principal component analysis) to datasets. Investigate outliers by re-examining experimental parameters (e.g., solvent purity, temperature calibration). Use the Bradford-Hill criteria to assess causality in observed discrepancies .
Q. Q10. How can computational models complement experimental studies on this compound’s conformational dynamics?
Answer : Perform molecular dynamics (MD) simulations in solvents like DMSO or water. Compare simulation-derived radial distribution functions with experimental Small-Angle X-ray Scattering (SAXS) data. Validate force fields using quantum mechanical/molecular mechanical (QM/MM) hybrid methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
